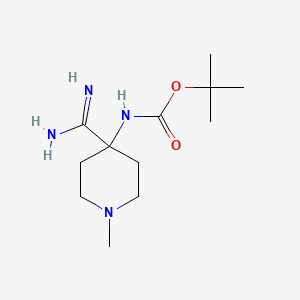

tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate

Description

tert-Butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate is a piperidine-derived compound featuring a carbamimidoyl (guanidine) group at the 4-position of the piperidine ring, along with a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 1-position. This structure combines steric protection (via the Boc group) with a highly polarizable carbamimidoyl moiety, making it a versatile intermediate in medicinal chemistry. Its synthesis likely involves multi-step functionalization of a piperidine scaffold, leveraging strategies such as oxidation, coupling, and protection/deprotection sequences common in Boc-protected intermediates .

Properties

Molecular Formula |

C12H24N4O2 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C12H24N4O2/c1-11(2,3)18-10(17)15-12(9(13)14)5-7-16(4)8-6-12/h5-8H2,1-4H3,(H3,13,14)(H,15,17) |

InChI Key |

GLRFZDRVLWLAQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methylpiperidine.

Protection: The amino group of 4-methylpiperidine is protected using tert-butyl chloroformate to form tert-butyl (4-methylpiperidin-4-yl)carbamate.

Functionalization: The protected amine is then reacted with cyanamide to introduce the carbamimidoyl group.

Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

tert-Butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound’s carbamimidoyl group introduces strong electron-withdrawing and hydrogen-bonding capabilities, distinguishing it from methyl or cyano-substituted analogs. This property may enhance interactions with enzyme active sites .

Solubility: Compounds with cyclic ethers (e.g., 4-cyanooxan-4-yl, ) exhibit higher hydrophilicity, whereas phenoxypyrimidine derivatives () are more lipophilic, influencing pharmacokinetic profiles.

Biological Activity

Tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate, also known by its CAS number 163271-08-7, is a compound of interest due to its potential biological activities, particularly in neuroprotection and cognitive enhancement. This article reviews the current understanding of its biological activity, focusing on in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- CAS Number : 163271-08-7

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : The compound acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in the pathophysiology of Alzheimer’s disease (AD). Specifically, it has shown an IC₅₀ value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .

- Reduction of Amyloid Aggregation : In vitro studies demonstrated that the compound significantly inhibits amyloid beta (Aβ) aggregation, with up to 85% inhibition observed at concentrations of 100 μM . This property is crucial in addressing neurodegenerative conditions characterized by amyloid plaque formation.

- Neuroprotective Effects : The compound has been shown to protect astrocytes from Aβ-induced toxicity by reducing pro-inflammatory cytokines such as TNF-α and free radicals . In a study involving astrocytic cultures treated with Aβ 1-42, the presence of this compound improved cell viability significantly compared to controls.

In Vitro Studies

A series of experiments were conducted to evaluate the protective effects of the compound on astrocytes exposed to Aβ 1-42:

| Treatment Group | Cell Viability (%) | Cytokine Levels (TNF-α) |

|---|---|---|

| Control | 100 | Baseline |

| Aβ 1-42 | 43.78 ± 7.17 | Elevated |

| Aβ + Compound | 62.98 ± 4.92 | Reduced |

The data indicate that treatment with this compound resulted in improved cell viability and reduced inflammatory markers compared to Aβ alone .

In Vivo Studies

In vivo models using scopolamine-induced cognitive impairment revealed that while the compound exhibited some protective effects, it did not significantly outperform established treatments like galantamine. The lack of significant bioavailability in the brain was suggested as a potential limitation .

Case Studies

A notable case study involved the administration of this compound in a rat model mimicking Alzheimer’s disease. The results indicated a moderate reduction in behavioral deficits associated with cognitive decline; however, further studies are needed to fully elucidate its efficacy compared to traditional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.